molecular formula C16H16N6O2 B13377990 2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one

Cat. No.: B13377990
M. Wt: 324.34 g/mol
InChI Key: UNXIZCDNOBZFKF-UHFFFAOYSA-N
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Description

2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a substituted hydrazine with a cyclopentanone derivative, followed by cyclization and diazotization reactions . The reaction conditions often require the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C16H16N6O2

Molecular Weight

324.34 g/mol

IUPAC Name

11-amino-10-[(3-methoxyphenyl)diazenyl]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

InChI

InChI=1S/C16H16N6O2/c1-24-10-5-2-4-9(8-10)19-20-13-14(17)21-22-15(13)18-12-7-3-6-11(12)16(22)23/h2,4-5,8,21H,3,6-7,17H2,1H3

InChI Key

UNXIZCDNOBZFKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=NC2=C(NN3C2=NC4=C(C3=O)CCC4)N

Origin of Product

United States

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